![molecular formula C26H18ClN7O2 B2718473 N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide CAS No. 1171164-50-3](/img/no-structure.png)

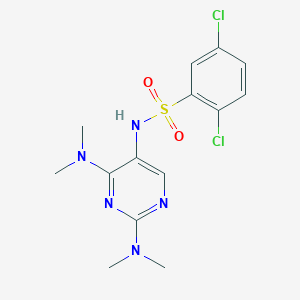

N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antibacterial Activity

The antimicrobial potential of this compound has been investigated using computational techniques. Density functional theory (DFT) calculations revealed that the molecule is relatively stable and possesses a high electrophilic nature. Additionally:

- Molecular Docking : It demonstrates a strong affinity for binding within the active sites of antibacterial proteins, with low binding energy and inhibition constant values .

Nonlinear Optics

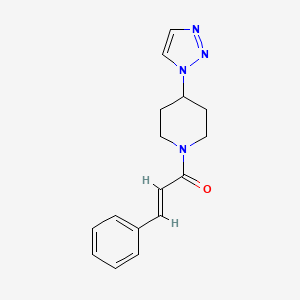

The molecule 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) has been studied for its nonlinear optical properties. Second and third harmonic generation studies indicate its suitability for applications in nonlinear optics .

Anti-HIV-1 Potential

While not directly studied for anti-HIV-1 activity, the compound’s structural features warrant further investigation. Similar indole derivatives have shown promise in this field .

Cancer Research

Although specific studies on this compound’s anticancer effects are lacking, its heterocyclic nature suggests potential applications. Further research could explore its impact on cancer cell lines, such as MCF-7 breast cancer cells and A549 lung cancer cells .

N-Heterocycles

As part of the broader class of pyridopyrimidines, this compound contributes to the pool of N-heterocycles. These compounds often exhibit diverse biological activities, making them intriguing targets for drug development .

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-chlorobenzoyl chloride with 3-methyl-1H-pyrazole-5-carboxylic acid to form 3-chloro-N-(3-methyl-1H-pyrazol-5-yl)benzamide. This intermediate is then reacted with 4-amino-3-nitrobenzoic acid to form N-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-amine. Finally, this compound is reacted with 2-naphthoyl chloride to form the target compound, N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide.", "Starting Materials": [ "3-chlorobenzoyl chloride", "3-methyl-1H-pyrazole-5-carboxylic acid", "4-amino-3-nitrobenzoic acid", "2-naphthoyl chloride" ], "Reaction": [ "Step 1: Reaction of 3-chlorobenzoyl chloride with 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a base such as triethylamine to form 3-chloro-N-(3-methyl-1H-pyrazol-5-yl)benzamide.", "Step 2: Reaction of 3-chloro-N-(3-methyl-1H-pyrazol-5-yl)benzamide with 4-amino-3-nitrobenzoic acid in the presence of a reducing agent such as iron powder and acetic acid to form N-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-amine.", "Step 3: Reaction of N-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-amine with 2-naphthoyl chloride in the presence of a base such as triethylamine to form the target compound, N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide." ] } | |

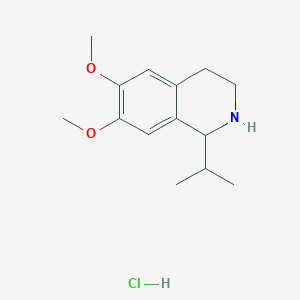

Número CAS |

1171164-50-3 |

Nombre del producto |

N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide |

Fórmula molecular |

C26H18ClN7O2 |

Peso molecular |

495.93 |

Nombre IUPAC |

N-[2-[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]naphthalene-2-carboxamide |

InChI |

InChI=1S/C26H18ClN7O2/c1-15-11-22(29-24(35)18-10-9-16-5-2-3-6-17(16)12-18)34(32-15)26-30-23-21(25(36)31-26)14-28-33(23)20-8-4-7-19(27)13-20/h2-14H,1H3,(H,29,35)(H,30,31,36) |

Clave InChI |

VBTVGVGMFLPABJ-UHFFFAOYSA-N |

SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)C4=NC5=C(C=NN5C6=CC(=CC=C6)Cl)C(=O)N4 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2718391.png)

![(R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2718392.png)

![N-[[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2718396.png)

![2-[3-(1H-pyrrol-2-yl)pentan-3-yl]-1H-pyrrole](/img/structure/B2718398.png)

![N-(3,4-dimethylphenyl)-2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2718404.png)

![4-[6-[(4-Chlorophenyl)sulfinylmethyl]-2-phenylpyrimidin-4-yl]morpholine](/img/structure/B2718410.png)